

Application Notes and Protocols: Vps34-IN-2 for Tumor Microenvironment Studies

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Compound of Interest

Compound Name: Vps34-IN-2

Cat. No.: B560552

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Introduction

Vps34-IN-2 is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34 (Vacuolar protein sorting 34).[1] Vps34 is a key regulator of intracellular vesicle trafficking processes, most notably autophagy and endocytosis.[2][3] Emerging evidence highlights a critical role for Vps34 in the tumor microenvironment (TME). Inhibition of Vps34 has been shown to reprogram an immunologically "cold" TME, characterized by a lack of immune cell infiltration, into a "hot," inflamed TME that is responsive to immunotherapy.[2][4][5] This is primarily achieved by stimulating the production of pro-inflammatory chemokines, which in turn recruit cytotoxic immune cells to the tumor site.[2][5]

These application notes provide a comprehensive overview of the experimental design for utilizing **Vps34-IN-2** and other functionally similar Vps34 inhibitors (e.g., SB02024, SAR405) to study and modulate the tumor microenvironment. Detailed protocols for key experiments are provided to facilitate the practical application of these compounds in both in vitro and in vivo cancer models.

Mechanism of Action

Vps34-IN-2 exerts its effects on the tumor microenvironment primarily by inhibiting the kinase activity of Vps34. This inhibition leads to a cascade of downstream events that culminate in an enhanced anti-tumor immune response. The key mechanisms include:

- Induction of Pro-inflammatory Chemokines: Inhibition of Vps34 triggers the secretion of T-cell-recruiting chemokines, notably C-C motif chemokine 5 (CCL5) and C-X-C motif chemokine 10 (CXCL10), from cancer cells.[\[2\]](#)[\[6\]](#)[\[7\]](#)
- Activation of Innate Immune Signaling: The increase in chemokine production is mediated through the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) and STAT1/IRF7 (Signal Transducer and Activator of Transcription 1/Interferon Regulatory Factor 7) signaling pathways.[\[2\]](#)[\[6\]](#)[\[8\]](#)
- Enhanced Immune Cell Infiltration: The elevated levels of CCL5 and CXCL10 in the TME act as chemoattractants, leading to the recruitment and infiltration of cytotoxic immune cells, including Natural Killer (NK) cells, CD8+ T cells, and CD4+ T cells.[\[2\]](#)[\[4\]](#)[\[9\]](#)
- Conversion of "Cold" to "Hot" Tumors: By promoting a pro-inflammatory state and facilitating immune cell infiltration, Vps34 inhibition effectively transforms immunologically "cold" tumors into "hot," inflamed tumors that are more susceptible to immune-mediated killing.[\[4\]](#)[\[5\]](#)
- Synergy with Immunotherapy: This reprogramming of the TME enhances the efficacy of immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies.[\[2\]](#)[\[9\]](#)

Data Presentation

In Vitro Efficacy of Vps34 Inhibitors

Compound	Assay	Cell Line(s)	Concentration/IC50	Key Findings	Reference(s)
Vps34-IN-2	Enzymatic Assay	-	IC50: 2 nM	Potent and selective inhibition of Vps34 kinase activity.	[1]
Cellular Assay (GFP-FYVE)	-	IC50: 82 nM	Effective inhibition of Vps34 activity in a cellular context.	[1]	
SB02024	Gene Expression (qRT-PCR)	A-498, B16-F10	2 µM	Increased expression of IFNB1, IRF1, IRF7, and IRF9.	[10]
Chemokine Secretion	Human and mouse cancer cell lines	Not specified	Markedly increased secretion of CCL5 and CXCL10.	[7]	
SAR405	Enzymatic Assay	-	IC50: 1 nM	Potent and highly specific inhibition of Vps34.	[11]
Gene Expression (qRT-PCR)	A-498, B16-F10	2 µM	Increased expression of IFNB1, IRF1, IRF7, and IRF9.	[10]	

In Vivo Efficacy of Vps34 Inhibitors

Compound	Animal Model	Tumor Model(s)	Dosage and Administration	Key Findings	Reference(s)
SB02024	C57BL/6 mice	B16-F10 melanoma	20 mg/kg, daily oral gavage	Decreased tumor growth, increased survival, enhanced infiltration of NK, CD8+, and CD4+ T cells.	[2] [6]
BALB/c mice	CT26 colorectal carcinoma	Not specified	Significantly inhibited tumor growth and improved survival.	[2]	
BALB/c mice	Renca renal carcinoma	20 mg/kg	Increased plasma levels of CCL5 and CXCL10; enhanced immune cell infiltration.	[12]	
SAR405	C57BL/6 mice	B16-F10 melanoma	Not specified	Decreased tumor growth and improved survival.	[2]
BALB/c mice	CT26 colorectal carcinoma	Not specified	Significantly inhibited tumor growth and improved survival.	[2]	

Experimental Protocols

In Vitro Autophagy Inhibition Assay (Western Blot for LC3 and p62)

This protocol is to assess the ability of **Vps34-IN-2** to inhibit autophagy in cancer cell lines. A hallmark of autophagy inhibition is the accumulation of the lipidated form of LC3 (LC3-II) and the autophagy substrate p62/SQSTM1.

Materials:

- Cancer cell line of interest (e.g., B16-F10, CT26, MCF-7)
- Complete cell culture medium
- **Vps34-IN-2**
- DMSO (vehicle control)
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate
- Chemiluminescence imaging system

Procedure:

- Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
- Treatment: Treat cells with varying concentrations of **Vps34-IN-2** (e.g., 0.1, 1, 10 μ M) or DMSO for the desired time (e.g., 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (20-30 μ g) onto an SDS-PAGE gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and develop with ECL substrate.
 - Capture the chemiluminescent signal using an imaging system.[\[5\]](#)[\[13\]](#)[\[14\]](#)
- Analysis: Quantify the band intensities for LC3-II, p62, and the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels indicates autophagy inhibition.

In Vivo Tumor Growth and Microenvironment Study

This protocol outlines an in vivo experiment to evaluate the effect of **Vps34-IN-2** on tumor growth and the immune composition of the TME.

Materials:

- Immunocompetent mice (e.g., C57BL/6 or BALB/c)

- Syngeneic tumor cells (e.g., B16-F10, CT26)
- **Vps34-IN-2**
- Vehicle control (e.g., 98% PEG200/2% PS80)
- Calipers for tumor measurement
- Reagents for tissue processing and immunofluorescence staining

Procedure:

- Tumor Cell Implantation: Subcutaneously inject tumor cells into the flank of the mice.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
- Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups. Administer **Vps34-IN-2** (e.g., 50-100 mg/kg) or vehicle daily via oral gavage.[\[15\]](#)
- Endpoint: Continue treatment and monitoring until tumors in the control group reach the predetermined endpoint.
- Tissue Collection: At the end of the study, euthanize the mice and collect tumors and blood samples.
- Tumor Analysis:
 - A portion of the tumor can be fixed in formalin and embedded in paraffin for immunohistochemistry or immunofluorescence staining.
 - Another portion can be used to prepare single-cell suspensions for flow cytometry analysis of immune cell populations.
- Blood Analysis: Plasma can be collected to measure chemokine levels by ELISA.

Immunofluorescence Staining for CD8+ T Cell Infiltration

This protocol is for visualizing and quantifying the infiltration of CD8+ T cells into the tumor tissue.

Materials:

- Formalin-fixed, paraffin-embedded tumor sections
- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
- Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
- Blocking solution (e.g., PBS with 5% goat serum and 1% BSA)
- Primary antibody: anti-CD8
- Fluorescently labeled secondary antibody (e.g., goat anti-rat Alexa Fluor 488)
- DAPI for nuclear counterstaining
- Mounting medium
- Fluorescence microscope

Procedure:

- Deparaffinization and Rehydration: Deparaffinize and rehydrate the tumor sections.
- Antigen Retrieval: Perform heat-induced antigen retrieval.
- Permeabilization: Permeabilize the sections with permeabilization buffer.[\[16\]](#)[\[17\]](#)
- Blocking: Block non-specific antibody binding with blocking solution for 1 hour.
- Primary Antibody Incubation: Incubate with the primary anti-CD8 antibody overnight at 4°C.
[\[4\]](#)[\[18\]](#)
- Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

- Counterstaining: Wash and counterstain with DAPI.
- Mounting and Imaging: Mount the slides and acquire images using a fluorescence microscope.
- Quantification: Quantify the number of CD8+ T cells per unit area of the tumor.

ELISA for CCL5 and CXCL10

This protocol is for measuring the concentration of CCL5 and CXCL10 in cell culture supernatants or plasma samples.

Materials:

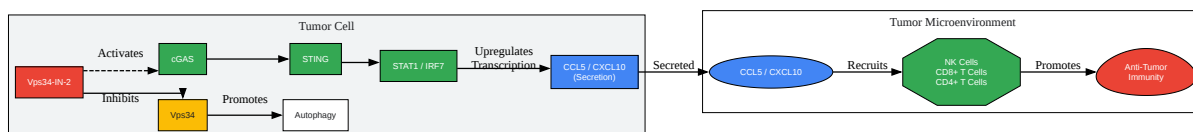
- ELISA kits for mouse or human CCL5 and CXCL10
- Cell culture supernatants or plasma samples
- Microplate reader

Procedure:

- Prepare Reagents and Samples: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.[\[19\]](#)
- Assay Procedure:
 - Add standards and samples to the pre-coated microplate.
 - Incubate as directed.
 - Wash the plate.
 - Add the detection antibody.
 - Incubate and wash.
 - Add the enzyme conjugate (e.g., Streptavidin-HRP).

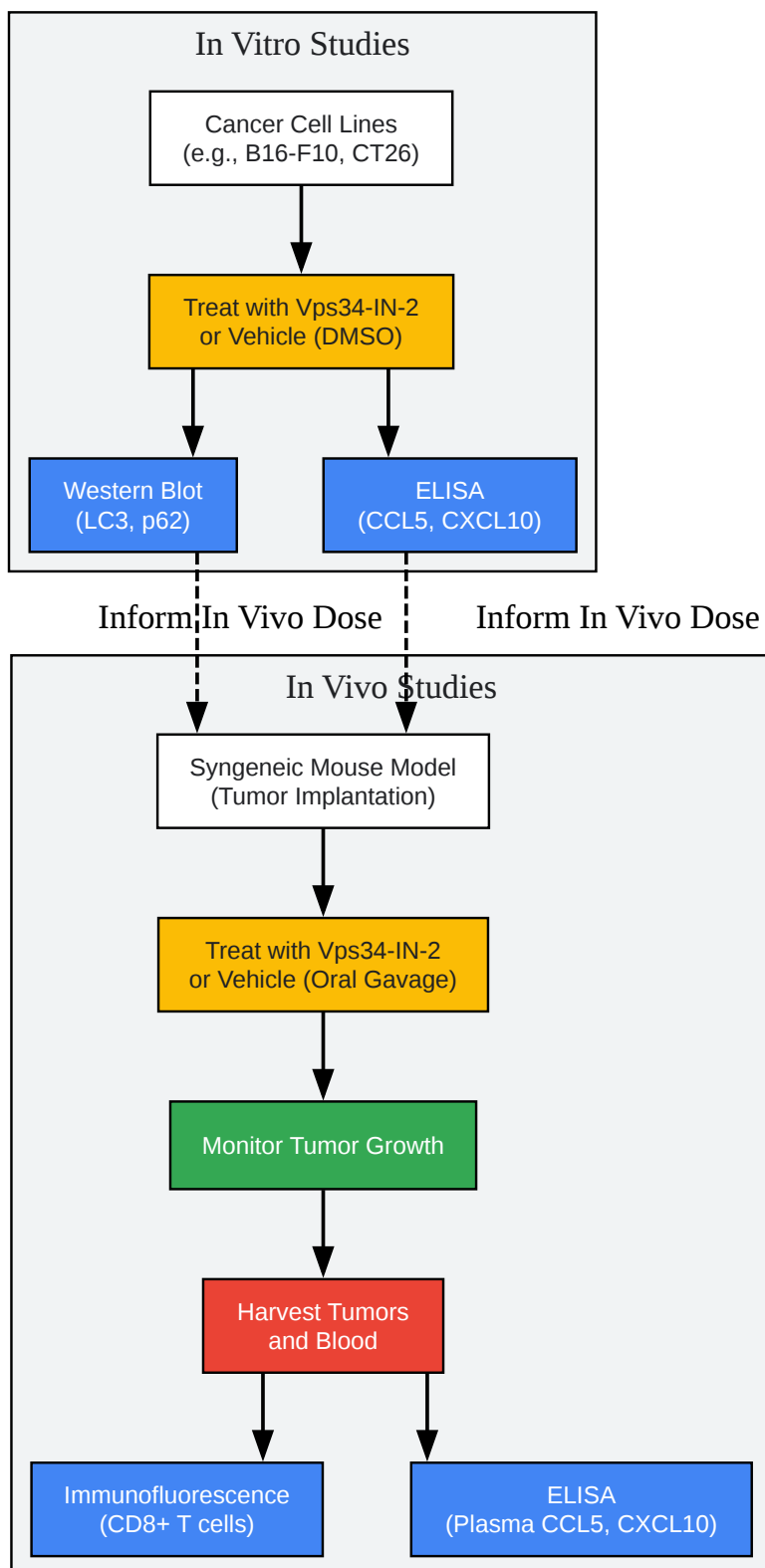
- Incubate and wash.
- Add the substrate solution and incubate until color develops.
- Add the stop solution.
- Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
- Calculation: Calculate the concentration of CCL5 and CXCL10 in the samples based on the standard curve.^{[20][21]}

Mandatory Visualization



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Caption: **Vps34-IN-2** signaling pathway in the tumor microenvironment.



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Caption: Experimental workflow for studying **Vps34-IN-2** in the TME.

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